2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde
Overview
Description
2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds, such as 2-Bromo-3-hydroxy-4-methoxybenzaldehyde (also known as 2-bromo-isovanillin), involves the bromination of 3-hydroxy-4-methoxybenzaldehyde .Scientific Research Applications
Synthesis and Chemical Reactions
2-Bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde serves as an intermediate in various chemical syntheses due to its reactive functional groups. For instance, in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, a compound that might have potential applications in organic chemistry or pharmaceuticals, 3-hydroxy-4-methoxy-benzaldehyde is subjected to hydrogenation, protection, and alkylation steps, highlighting a process that could be analogous to the use of this compound in similar chemical transformations (Banerjee, Poon, & Bedoya, 2013).
Material Science and Coordination Chemistry
In material science and coordination chemistry, derivatives similar to this compound are utilized to synthesize complex compounds. For example, microwave-assisted solvothermal reactions involving similar bromo-methoxy-benzaldehyde compounds have led to the creation of novel nickel(II) compounds with potential applications in catalysis, molecular magnetism, and as precursors for materials with unique optical or electronic properties (Xiao et al., 2011).
Organic Electronics and Polymer Science
In the field of organic electronics and polymer science, the structural motifs present in this compound are integral to synthesizing novel copolymers. These copolymers, derived from ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, show promise in the development of new materials for electronic applications due to their unique thermal and electronic properties. Such compounds are synthesized via the Knoevenagel condensation of substituted benzaldehydes, highlighting a method that could be applicable to this compound for the generation of new electronic materials (Kharas et al., 2016).
Properties
IUPAC Name |
2-bromo-4-methoxy-3-(4-nitrophenoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO5/c1-20-12-7-2-9(8-17)13(15)14(12)21-11-5-3-10(4-6-11)16(18)19/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXGCGLWVUUKCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)Br)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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